N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
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Overview
Description
N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a member of isoquinolines.
Scientific Research Applications
Anticancer and Fluorescence Properties
N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide and its derivatives show potential in various fields, including anticancer research and fluorescence applications. The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, bearing substituted phenyl in position 2 and variously substituted carboxamide group in position 5, demonstrated cytotoxic activity towards various cancer and non-malignant cell lines. Additionally, the fluorescent properties of these compounds have been evaluated, presenting interesting data compared to isomeric compounds studied in the past (Funk et al., 2015).
Synthesis Methodology
A high-yielding synthesis of variously substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] has been reported. N-(2-nitrophenyl)sulfonyl was successfully used as both an activating and protecting group for the key Pictet–Spengler reaction, which is a crucial step in the synthesis of these compounds (Liu et al., 2006).
Fluorescent Properties and Textile Applications
N-Aminonaphthalimide and N-amino-5-nitronaphthalimide derivatives, which are structurally related to the compound of interest, have been synthesized and their fluorescent properties studied. Some of these compounds were applied as fluorescent whiteners on polyester fibers, yielding satisfactory results (Rangnekar & Shenoy, 1987).
Novel Synthetic Methods and Chemical Characterization
Research has been conducted on the preparation of derivatives of N-tert-Butyldecahydro-3-isoquinoline carboxamide, a key structural fragment present in various medicinally important compounds. These derivatives were prepared by alkylation with different reagents, contributing to the understanding of the chemical behavior and potential applications of similar isoquinoline carboxamide derivatives (Casper & Hitchcock, 2007).
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c20-16(17-14-6-3-7-15(10-14)19(21)22)18-9-8-12-4-1-2-5-13(12)11-18/h1-7,10H,8-9,11H2,(H,17,20) |
InChI Key |
LVZUSTPGZTVFPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
28.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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